6-Hydroxy-11-(thiophen-2-yl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound (such as its melting point, boiling point, solubility, etc.) are typically determined experimentally. Without specific experimental data for this compound, it’s challenging to provide a detailed analysis of its physical and chemical properties .Scientific Research Applications
Synthesis Techniques and Chemical Properties
- The Hantzsch synthesis has been applied to produce oxygen-bridged heterocycles, demonstrating the versatility of condensation reactions in generating complex structures similar to the compound . This method's application underscores the synthetic accessibility of such heterocyclic compounds (J. Svetlik, F. Tureček, V. Hanuš, 1988).
- In another study, derivatives of thiophen-2-yl-propanone were synthesized and evaluated for antiviral activities, highlighting the potential of these compounds in medicinal chemistry and their role in drug discovery (H. Sayed, M. A. Ali, 2007).
- The preparation of 1,2,4-Triazolo[2,3-h]-7,9-thiaza-11-crown-4 illustrates the formation of 11-membered rings with potential metal complexation applications, suggesting the use of such frameworks in developing coordination compounds or sensors (F. Lazrak, E. Essassi, B. El-Bali, M. Bolte, 2000).
Biological and Pharmacological Research
- The study of thiophenes from Echinops transiliensis against Aedes aegypti larvae explores the larvicidal activity of thiophene derivatives, indicating the potential of structurally similar compounds in pest and vector control (H. Nakano et al., 2014).
- Research on 11β-Hydroxysteroid Dehydrogenase Type 1 inhibitors for treating type 2 diabetes mellitus includes the synthesis and evaluation of thiophen-2-ylpropan-2-yl-triazole derivatives, showcasing the compound's relevance in addressing metabolic disorders (Takanori Koike et al., 2019).
Material Science and Nonlinear Optical Properties
- A study on the synthesis, structural, spectroscopic, thermal, DFT, and NLO property of ethyl 4-hydroxy-2-Oxo-6-(Thiophen-3-yl)-4-(Trifluoromethyl) hexahydropyrimidine-5-carboxylate (EHTHPC) reveals the potential of such compounds in the development of new materials with nonlinear optical properties, indicating applications in optoelectronics and photonics (S. Sathiya, M. Senthilkumar, 2020).
Mechanism of Action
The mechanism of action of a compound typically refers to how it interacts with biological systems, which is highly dependent on the specific context (e.g., the type of biological system, the presence of other molecules, etc.). Without specific studies or data on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .
Safety and Hazards
The safety and hazards associated with a compound depend on various factors, including its physical and chemical properties, how it’s used or handled, and the specific context (e.g., the presence of other chemicals, the scale of use, etc.). Without specific safety data or hazard assessments for this compound, it’s difficult to provide a detailed analysis .
Future Directions
The future directions for research or applications involving this compound would depend on various factors, including its properties, potential uses, and the current state of research in the field. Without specific information or data on this compound, it’s challenging to speculate on future directions .
Properties
IUPAC Name |
11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F3N3O2S2/c15-14(16,17)5-4-6(7-2-1-3-23-7)18-12-8(5)9-10(24-12)11(21)20-13(22)19-9/h1-4H,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRCAQUGVWMQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.